molecular formula C13H7F4NO3 B12067509 3-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid

3-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid

Cat. No.: B12067509
M. Wt: 301.19 g/mol
InChI Key: UVDFVYNEGBAXKL-UHFFFAOYSA-N
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Description

3-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid is a fluorinated aromatic compound that has garnered interest in various fields of scientific research. Its unique structure, which includes both fluorine and trifluoromethoxy groups, imparts distinct chemical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like chlorine or bromine under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid is unique due to its combination of fluorine and trifluoromethoxy groups attached to an isonicotinic acid core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H7F4NO3

Molecular Weight

301.19 g/mol

IUPAC Name

3-fluoro-2-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H7F4NO3/c14-10-9(12(19)20)4-5-18-11(10)7-2-1-3-8(6-7)21-13(15,16)17/h1-6H,(H,19,20)

InChI Key

UVDFVYNEGBAXKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=CC(=C2F)C(=O)O

Origin of Product

United States

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